4-Bromo-2-methoxy-6-methylaniline
Description
Contextualization within Substituted Aniline (B41778) Chemistry
Substituted anilines are a cornerstone of organic chemistry, serving as pivotal intermediates and building blocks in the synthesis of a vast array of organic compounds. wisdomlib.org The foundational structure of aniline, a benzene (B151609) ring attached to an amino group, can be modified with various functional groups at different positions on the ring, leading to a diverse class of molecules with tailored electronic and steric properties. wisdomlib.org These modifications influence the reactivity and basicity of the aniline derivative, dictating its behavior in subsequent chemical transformations. chemistrysteps.com
Significance of Brominated and Methoxylated Anilines in Organic Synthesis
The presence of both bromine and methoxy (B1213986) groups on the aniline ring imparts specific and valuable characteristics to 4-bromo-2-methoxy-6-methylaniline, making it a particularly useful tool for organic chemists.
Brominated anilines are highly valued as versatile synthetic intermediates. The bromine atom is a good leaving group in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are fundamental to the construction of complex molecular architectures, including those found in pharmaceuticals and materials science. The bromo-substituent in compounds like 4-bromo-2-methylaniline (B145978) and 4-bromoaniline (B143363) allows for their use in creating more complex molecules. google.comnih.govnih.gov
Methoxylated anilines , on the other hand, introduce an electron-donating methoxy group (-OCH3) to the aromatic ring. This group increases the electron density of the ring, influencing its reactivity in electrophilic substitution reactions. chemistrysteps.com Furthermore, the methoxy group can participate in specific chemical transformations and can be a key feature in the final target molecule, contributing to its biological activity or material properties. The synthesis of 4-bromo-2-methoxyaniline (B48862) from 2-methoxyaniline highlights the introduction of a bromine atom to a methoxylated aniline core. prepchem.com
The combination of these two functional groups in this compound creates a molecule with a unique reactivity profile. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing (by induction) but ortho-, para-directing (by resonance) bromine atom provides a nuanced control over the molecule's chemical behavior.
Overview of Research Directions and Open Questions
Current research involving this compound and related structures is primarily focused on its application as a building block in the synthesis of more complex and functionally rich molecules. The strategic placement of the bromo, methoxy, and methyl groups makes it an attractive starting material for the construction of heterocyclic compounds and other elaborate organic frameworks.
One key area of investigation is its use in the synthesis of novel pharmaceutical agents. The aniline scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this compound could lead to the discovery of new drugs with improved efficacy and selectivity. rsc.org For instance, substituted anilines are precursors to a variety of medicinal compounds. rsc.org
Another promising research avenue lies in the field of materials science. The unique electronic properties conferred by the substituents on the aniline ring could be harnessed to develop new organic materials with interesting optical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Despite its potential, there are still open questions regarding the full synthetic utility of this compound. Further research is needed to explore the full range of its reactivity in various chemical transformations. Investigating new catalytic systems for its functionalization and developing more efficient synthetic routes to access this compound and its derivatives are ongoing areas of interest for the chemical community. The exploration of its reactivity in multicomponent reactions could also unlock new and efficient ways to build molecular complexity. rsc.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 348169-39-1 | synquestlabs.com |
| Molecular Formula | C8H10BrNO | synquestlabs.com |
| Molecular Weight | 216.078 g/mol | synquestlabs.com |
| InChIKey | MTRIPTAVYRAWRG-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRIPTAVYRAWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443417 | |
| Record name | 4-bromo-2-methoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348169-39-1 | |
| Record name | 4-bromo-2-methoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 2 Methoxy 6 Methylaniline and Analogues
Novel Approaches in Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a bromine atom onto an aromatic ring. However, traditional methods often face challenges in controlling regioselectivity and can generate hazardous waste. acs.orgacsgcipr.org Recent advancements have focused on overcoming these limitations.
Regioselectivity Control in Aromatic Bromination Reactions
The directing effects of substituents on the aniline (B41778) ring are paramount in determining the position of bromination. The amino group is a powerful ortho-, para-director, while the methoxy (B1213986) group also directs to the ortho and para positions. The methyl group is a weaker ortho-, para-director. In 2-methoxy-6-methylaniline (B1630886), the positions are activated by these groups.
To achieve specific regioselectivity, protecting the highly activating amino group is a common strategy. Acetylation of the amino group to form an acetanilide (B955) reduces its directing strength, allowing for more controlled bromination. youtube.com For instance, the synthesis of 4-bromo-2-methylaniline (B145978) involves the protection of 2-methylaniline as N-(2-methylphenyl)acetamide, followed by bromination and subsequent hydrolysis to yield the desired product. google.com
Another approach to control regioselectivity is through the use of specialized brominating agents. For example, 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) has been used for the bromination of 2-methoxyaniline to selectively produce 4-bromo-2-methoxyaniline (B48862). prepchem.com
Catalytic Systems for Enhanced Bromination Efficiency
Modern synthetic methods increasingly employ catalytic systems to improve the efficiency and selectivity of bromination. Palladium-catalyzed C–H bromination has emerged as a powerful tool. nih.govrsc.org These methods can achieve meta-C–H bromination of aniline derivatives, a transformation that is challenging with classical electrophilic substitution which favors ortho and para products. nih.govrsc.org The use of a palladium catalyst with a suitable ligand and an additive like N-bromophthalimide (NBP) allows for the selective bromination at the meta position. nih.govrsc.org
Indole-based organocatalysts have also been shown to be effective in the bromination of various aromatic compounds, including those with electron-donating groups. rsc.org These catalysts can operate in environmentally benign solvents and offer high regioselectivity. rsc.org
| Catalyst System | Substrate Type | Key Advantages |
| Pd(II)/N-bromophthalimide | Aniline derivatives | Overcomes ortho/para selectivity, enables meta-bromination. nih.govrsc.org |
| Indole-based organocatalysts | Various aromatics | High regioselectivity, environmentally benign. rsc.org |
Green Chemistry Principles in Bromination Processes
The principles of green chemistry are increasingly being applied to bromination reactions to minimize environmental impact. acsgcipr.orgdigitellinc.com This involves the use of safer reagents and solvents, and the reduction of waste.
One greener alternative to using molecular bromine, which is hazardous and difficult to handle, is the in situ generation of bromine. acs.orgwordpress.com A common method involves the reaction of sodium bromide with an oxidizing agent like sodium hypochlorite (B82951) (bleach) in an acidic solution. acs.org This approach avoids the direct handling of liquid bromine and uses more benign reagents. acs.org Another method utilizes pyridinium (B92312) tribromide, which generates bromine in situ as the reaction proceeds. acs.org
The use of less hazardous solvents is another key aspect of green bromination. Water or alcohols are preferred over chlorinated solvents, which are often used in traditional methods. wordpress.com Research has also explored using citrus juice as a reaction medium, highlighting the move towards bio-based and renewable solvents. researchgate.net
Strategies for Methoxy Group Introduction and Manipulation
The methoxy group is a key functional group in 4-Bromo-2-methoxy-6-methylaniline. Its introduction and manipulation are crucial steps in the synthesis of this compound and its analogues.
One common method for introducing a methoxy group is through the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. However, for the synthesis of methoxy-substituted anilines, alternative strategies are often employed.
A one-step synthesis of p-methoxyaniline compounds from nitrobenzene (B124822) compounds has been developed, involving hydrogenation and transposition in the presence of methanol (B129727) and sulfuric acid. google.com This method offers a direct route to methoxy-substituted anilines from readily available starting materials. google.com
Lignin, a complex polymer rich in methoxy groups, has been explored as a sustainable methylating agent for the N-methylation of anilines. rsc.org While this application focuses on N-methylation, it highlights the potential for utilizing biomass-derived materials in methylation reactions. rsc.org
Methyl Group Functionalization and Derivatization
The methyl group on the aniline ring can also be a site for further functionalization, allowing for the synthesis of a wider range of analogues. While the methyl group itself is generally unreactive, modern C-H activation methods have opened up new possibilities for its transformation. nih.gov
For example, palladium-catalyzed C(sp³)–H acetoxylation has been used to functionalize methyl groups on complex molecules. acs.org This allows for the introduction of an acetoxy group, which can then be further transformed into other functional groups. acs.org
The presence of methyl groups can also influence the physical and chemical properties of the final molecule. For instance, the introduction of methyl groups into polyimide structures has been shown to increase the amorphous regions of the polymer, affecting its solubility and other properties. ijche.com
Multi-step Synthetic Sequences
A typical multi-step synthesis might involve:
Protection of the amine: As discussed earlier, protecting the amino group as an amide is often the first step to control reactivity and regioselectivity. youtube.comgoogle.com
Introduction of substituents: This could involve a series of electrophilic aromatic substitution reactions to introduce the bromo, methoxy, and methyl groups in the desired positions. The order of these reactions is critical.
Deprotection of the amine: The final step is typically the hydrolysis of the protecting group to regenerate the aniline. google.com
Integrated Nitration, Reduction, and Halogenation Pathways
A logical and effective route to this compound involves a multi-step sequence that sequentially introduces the required functional groups onto a commercially available precursor. This integrated pathway typically involves nitration, followed by reduction of the nitro group to an amine, and concluding with a regioselective halogenation. A plausible pathway starting from 2-methylanisole (B146520) is outlined below.
Step 1: Nitration of 2-Methylanisole The synthesis commences with the electrophilic nitration of 2-methylanisole. In this reaction, the methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing. The strong activating and directing effect of the methoxy group primarily governs the position of the incoming nitro group. While a mixture of isomers is possible, nitration can be optimized to favor the formation of 2-methoxy-6-methylnitrobenzene, the required intermediate. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to prevent over-nitration and ensure safety. rsc.org
Step 2: Reduction of 2-Methoxy-6-methylnitrobenzene The subsequent step is the reduction of the nitro group to form 2-methoxy-6-methylaniline. This transformation is a cornerstone of industrial chemistry and can be accomplished through various methods. wikipedia.org Catalytic hydrogenation is a common choice, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgmagnusgroup.org This method is known for its high efficiency and clean conversion. Alternatively, chemical reduction using metals such as iron, tin, or zinc in an acidic medium is also effective and widely used. wikipedia.org The choice of reductant often depends on the scale of the reaction, cost, and the presence of other functional groups. numberanalytics.com
Step 3: Halogenation of 2-Methoxy-6-methylaniline The final step is the selective bromination of 2-methoxy-6-methylaniline to yield the target compound. The aniline derivative is highly activated towards electrophilic aromatic substitution. The amino group (-NH₂) is a powerful ortho-, para-directing group, and its influence, combined with the directing effects of the methoxy and methyl groups, ensures that bromination occurs predominantly at the C4 position, which is para to the amine. To achieve high selectivity and avoid the formation of poly-brominated byproducts, milder brominating agents such as N-Bromosuccinimide (NBS) or systems like sodium bromide with an oxidant are often preferred over liquid bromine. ccspublishing.org.cnthieme-connect.com
The following interactive table summarizes the integrated three-step pathway.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Conditions |
|---|---|---|---|---|---|
| 1 | Nitration | 2-Methylanisole | HNO₃ / H₂SO₄ | 2-Methoxy-6-methylnitrobenzene | Low temperature (0-10 °C) |
| 2 | Reduction | 2-Methoxy-6-methylnitrobenzene | H₂ with Pd/C, or Fe/HCl | 2-Methoxy-6-methylaniline | Hydrogen pressure or reflux |
| 3 | Bromination | 2-Methoxy-6-methylaniline | N-Bromosuccinimide (NBS) | This compound | Inert solvent, e.g., CH₂Cl₂ |
One-Pot and Cascade Reactions
To enhance efficiency, reduce waste, and lower costs, synthetic chemists often seek to combine multiple reaction steps into a single operation. This can be achieved through one-pot or cascade reactions.
A one-pot reaction involves the sequential addition of reagents to a single reactor to perform multiple transformations without isolating the intermediate products. mdpi.com For the synthesis of this compound, the reduction and bromination steps are potential candidates for a one-pot procedure. After the complete reduction of 2-methoxy-6-methylnitrobenzene, the brominating agent could be directly introduced into the reaction mixture. This approach obviates the need for a separate workup and purification of the intermediate aniline, thereby saving time and resources. Research into the one-pot reductive amination of aldehydes with nitroarenes demonstrates the feasibility of such tandem processes, where a nitro group is reduced and the resulting amine reacts further in the same vessel. mdpi.comunimore.it
A cascade reaction (or domino/tandem reaction) is a more sophisticated process where consecutive reactions occur spontaneously under the same reaction conditions, with each step generating the necessary functionality for the next. magnusgroup.org While designing a true cascade for the nitration-reduction-bromination sequence is challenging, the development of catalytic systems that could facilitate a reduction-halogenation cascade is an active area of research. Such a system would require a catalyst capable of promoting both the reduction of the nitro group and the subsequent activation of a halogen source under compatible conditions.
The benefits of these advanced methodologies include:
Increased Atom Economy: Fewer purification steps lead to less material loss.
Reduced Solvent Waste: Eliminating intermediate workups significantly decreases solvent consumption.
Lower Operational Costs: Reduced handling and energy usage contribute to cost savings.
Scale-Up Considerations and Industrial Synthesis Methodologies
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost-effectiveness, and environmental impact. Each step of the integrated pathway requires careful consideration for large-scale production.
Nitration: Industrial nitration is a notoriously hazardous process due to its high exothermicity and the corrosive nature of the reagents (mixed nitric and sulfuric acids). acs.orgacs.org Key scale-up considerations include:
Heat Management: Effective heat removal is critical to prevent thermal runaway reactions, which can lead to explosions. icheme.orgat.ua Industrial reactors are equipped with advanced cooling systems, and continuous flow reactors are increasingly being adopted to provide superior temperature control over large-scale batch reactors. vapourtec.com
Reagent Control: The rate of addition of the nitrating agent must be precisely controlled to manage the reaction rate and heat generation.
Material Compatibility: Reactors must be constructed from materials resistant to strong, corrosive acids.
Reduction: For industrial-scale reduction of nitroaromatics, catalytic hydrogenation is often the preferred method over stoichiometric reductants like iron, as it produces water as the primary byproduct instead of large quantities of metal sludge. numberanalytics.comrsc.org
Catalyst Management: The cost of precious metal catalysts (e.g., Palladium) necessitates efficient recovery and recycling. The stability and lifetime of the catalyst are critical economic factors. acs.org
Hydrogen Safety: The use of hydrogen gas under pressure requires specialized equipment and strict safety protocols to manage its flammability and explosive potential.
Process Optimization: Reaction conditions (temperature, pressure, catalyst loading) must be optimized to ensure complete conversion and high selectivity, minimizing the formation of byproducts. acs.org
Bromination: On an industrial scale, achieving high regioselectivity is paramount to minimize the formation of undesired isomers or poly-brominated products, which would require costly and difficult purification steps. ccspublishing.org.cn
Reagent Choice: The use of hazardous and difficult-to-handle liquid bromine is often avoided in favor of safer, more selective solid reagents like NBS or oxidative bromination systems (e.g., NaBr/Na₂S₂O₈). thieme-connect.com
Byproduct Control: The reaction conditions must be tightly controlled to prevent over-bromination.
Product Isolation: Efficient methods for isolating the final product, such as crystallization, are required to achieve high purity on a large scale.
The following interactive table highlights the main challenges and industrial solutions for scaling up the synthesis.
| Reaction Step | Primary Challenge | Industrial Approach/Solution |
|---|---|---|
| Nitration | Thermal Runaway / Safety Risk | Continuous flow reactors, advanced cooling systems, precise reagent dosing. vapourtec.com |
| Reduction | Catalyst Cost & Waste Disposal | Catalytic hydrogenation with catalyst recycling; avoidance of stoichiometric metal reductants. rsc.org |
| Halogenation | Regioselectivity & Byproduct Formation | Use of selective brominating agents (e.g., NBS), optimized reaction conditions, and efficient crystallization for purification. thieme-connect.com |
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methoxy 6 Methylaniline
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. Unlike nucleophilic aliphatic substitution, the SNAr mechanism typically proceeds through a two-step addition-elimination process. libretexts.orgopenstax.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The aromaticity of the ring is temporarily lost in this step. libretexts.org Subsequently, the leaving group departs, restoring the aromatic system and yielding the substituted product. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic effects of other substituents on the aromatic ring. openstax.orgcsbsju.edu
Role of the Bromine Atom in Reactivity
In nucleophilic aromatic substitution reactions, the halogen atom serves as the leaving group. The typical reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I, which is inverse to their leaving group ability in SN2 reactions. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. csbsju.edunih.gov While bromine is less electronegative than fluorine and chlorine, its ability to leave as a stable bromide ion is a crucial factor in the elimination step of the SNAr mechanism. nih.govresearchgate.net The presence of strong electron-withdrawing groups at the ortho and/or para positions to the halogen is generally required to activate the ring for nucleophilic attack. openstax.orgcsbsju.edu
Influence of Methoxy (B1213986) and Methyl Substituents on SNAr Kinetics
The kinetics of SNAr reactions are significantly influenced by the electronic properties of the substituents on the aromatic ring. The methoxy (-OCH₃) group, located ortho to the bromine atom in 4-bromo-2-methoxy-6-methylaniline, is an electron-donating group due to its +M (mesomeric) effect. Electron-donating groups generally decrease the rate of SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. researchgate.net
Conversely, the methyl (-CH₃) group, also in an ortho position to the bromine, is a weak electron-donating group through its +I (inductive) effect. researchgate.net The combined electron-donating nature of both the methoxy and methyl groups in this compound would be expected to deactivate the ring towards traditional SNAr reactions. However, the specific positioning of these groups can also exert steric effects, potentially influencing the approach of the nucleophile and the stability of the transition state. Studies on related substituted anilines have shown that the interplay between electronic and steric effects, as well as solvent effects, can lead to complex kinetic outcomes and even shifts in reaction mechanisms. researchgate.netresearchgate.netscilit.com
Cross-Coupling Reactions and Their Mechanisms
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org These reactions offer a versatile and efficient means to construct complex molecular architectures from relatively simple precursors.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.org This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents. nih.govlibretexts.org The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
In the context of this compound, the bromine atom serves as the site for the initial oxidative addition of the palladium(0) catalyst. This step forms a palladium(II) intermediate. Subsequent transmetalation with the organoboron species, activated by a base, transfers the organic group from boron to the palladium center. The final reductive elimination step regenerates the palladium(0) catalyst and forms the new carbon-carbon bond, yielding the cross-coupled product.
A study on the Suzuki-Miyaura coupling of a derivative of 4-bromo-2-methylaniline (B145978), specifically (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated that the bromo group on the aniline (B41778) ring is more reactive and undergoes preferential substitution compared to the bromo group on the thiophene (B33073) ring. nih.govresearchgate.netmdpi.com
The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the Suzuki-Miyaura coupling reaction. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. nih.gov For instance, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have been shown to be highly effective in promoting the coupling of aryl chlorides and bromides. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to create stable and active palladium catalysts for Suzuki-Miyaura reactions. nih.gov
The performance of different ligands can be highly dependent on the specific substrates and reaction conditions. For example, in the coupling of bromobenzene (B47551) with n-butylboronic acid, the ligand S-Phos was found to be effective with a variety of base and solvent combinations. clockss.org In another study, the optimization of a Suzuki-Miyaura reaction identified a specific palladacycle precatalyst and ligand system as being uniquely effective for the coupling of unprotected ortho-bromoanilines. nih.gov
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| S-Phos | Pd(OAc)₂ | Bromobenzene and n-butylboronic acid | Quantitative | clockss.org |
| CataXCium A Pd G3 | Not specified | Unprotected ortho-bromoanilines and various boronic esters | Good to Excellent | nih.gov |
| (dppp) | (dppp)PdCl₂ | Bromobenzene and 4-methoxyphenyltriflate | Trace | nih.gov |
| (bpy) | (bpy)NiBr₂ | Bromobenzene and 4-methoxyphenyltriflate | 0 (cross-product) | nih.gov |
The optimization of reaction conditions, including the choice of solvent, base, temperature, and reaction time, is crucial for achieving high yields and selectivity in Suzuki-Miyaura coupling reactions. rsc.orgnih.gov The solvent plays a significant role in dissolving the reactants and catalyst, and it can also influence the rate of the different steps in the catalytic cycle. clockss.org For instance, a study on the coupling of bromobenzene with n-butylboronic acid highlighted the major impact of solvent effects, with different results observed when using dioxane versus a THF/water mixture. clockss.org
The choice of base is also critical, as it is required to activate the organoboron species for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). clockss.orgbeilstein-journals.org The optimal base often depends on the specific substrates and solvent system. For example, in the synthesis of pyrimidine (B1678525) analogs via Suzuki coupling, K₃PO₄ in 1,4-dioxane (B91453) was found to give good yields. mdpi.com
Automated high-throughput screening methods have been developed to rapidly optimize reaction conditions, including catalyst loading, temperature, and residence time, for Suzuki-Miyaura reactions. nih.govrsc.org
Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | 90 | 33-40 | nih.govresearchgate.netmdpi.com |
| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 82 | beilstein-journals.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L4 | Not specified | THF/water | 110 | 82 | nih.gov |
Buchwald-Hartwig Amination Mechanisms
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, is a cornerstone of modern synthetic chemistry. wikipedia.orglibretexts.org The mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by the coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. wikipedia.org
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligands, base, and palladium precursor. For electron-rich aryl bromides like this compound, which are deactivated by the electron-donating methoxy group, stronger bases such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are often required. beilstein-journals.org The selection of phosphine ligands is also critical, with bulky, electron-rich ligands generally promoting the reaction. libretexts.org Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org
Recent research has also explored "cocktail"-type catalytic systems for the Buchwald-Hartwig reaction, where a single palladium/N-heterocyclic carbene (NHC) complex can generate multiple catalytic species, including palladium complexes, clusters, and nanoparticles. researchgate.netrsc.org This adaptability allows for both homogeneous and heterogeneous catalytic pathways to occur simultaneously, enhancing the reaction's efficiency. researchgate.netrsc.org
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Buchwald-Hartwig amination, this compound and its derivatives are amenable to other transition metal-catalyzed coupling reactions. The Suzuki cross-coupling reaction, which couples organoboron compounds with organic halides, is a prominent example. umb.edunih.gov In a study involving a derivative of 4-bromo-2-methylaniline, a palladium(0) catalyst, Pd(PPh₃)₄, was used to facilitate the coupling with various boronic acids. nih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new carbon-carbon bond. umb.edu The choice of base, such as potassium phosphate (B84403) (K₃PO₄), is crucial for the transmetalation step. nih.gov
Other notable transition metal-catalyzed reactions include the Kumada coupling (using Grignard reagents), Negishi coupling (using organozinc compounds), and Sonogashira coupling (coupling with terminal alkynes). umb.eduustc.edu.cn These reactions offer alternative strategies for C-C bond formation, each with its own set of advantages regarding substrate scope and functional group tolerance. umb.edu For instance, the Kumada coupling is a cost-effective method for synthesizing unsymmetrical biaryls. umb.edu
Oxidation and Reduction Processes
The functional groups present in this compound and its derivatives can undergo various oxidation and reduction transformations.
Formation of Quinone Derivatives through Oxidative Pathways
While specific studies on the direct oxidation of this compound to quinone derivatives are not prevalent in the provided search results, the oxidation of substituted anilines and phenols is a known transformation. The electron-donating amino and methoxy groups would likely activate the ring towards oxidation. The formation of quinone structures typically involves the oxidation of the aromatic ring, often with strong oxidizing agents.
Selective Reduction of Functional Groups
The selective reduction of functional groups in molecules containing multiple reducible moieties is a significant challenge in organic synthesis. For derivatives of this compound that might contain other reducible groups (e.g., a nitro group), selective reduction methods are essential. researchgate.net For instance, nitroaromatic compounds can be selectively reduced to their corresponding amines using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes such as Ni(PPh₃)₄. jsynthchem.com This method is often preferred due to the mildness of NaBH₄, which typically does not reduce other functional groups like esters or nitriles under standard conditions. researchgate.netjsynthchem.com Indium-based reagents have also been shown to be effective for the selective reduction of nitro groups in the presence of other sensitive functionalities. researchgate.net
Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The directing effects of the substituents on the this compound ring—the amino, methoxy, and methyl groups—are all ortho, para-directing and activating. The bromine atom is ortho, para-directing but deactivating. The interplay of these groups will govern the regioselectivity of any EAS reaction.
Key EAS reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the positions open for substitution are C3 and C5. Given the strong activating and directing effects of the amino and methoxy groups, electrophilic attack is highly likely to occur at these positions. For example, bromination would likely lead to the introduction of a second bromine atom at either the C3 or C5 position. researchgate.net
Reaction Kinetics and Thermodynamic Studies of Derived Species
The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and mechanism of chemical reactions. While specific kinetic and thermodynamic data for reactions directly involving this compound were not extensively detailed in the search results, studies on related systems offer valuable information.
For instance, in the context of Suzuki cross-coupling reactions of similar bromoaniline derivatives, it has been observed that steric factors can significantly impact reaction rates. researchgate.net Bulky groups near the reaction center can hinder the transmetalation step in the catalytic cycle, leading to lower yields. researchgate.net
Thermodynamic parameters, such as ionization energy and electron affinity, can be calculated for derived molecules to understand their electronic properties and reactivity. nih.gov These computational studies can complement experimental findings and help in predicting the behavior of related compounds in various chemical transformations.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Methoxy 6 Methylaniline and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyjst.go.jpnii.ac.jp
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Bromo-2-methoxy-6-methylaniline, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, while 2D NMR techniques confirm the connectivity and spatial relationships within the molecule.
Detailed Proton (¹H) NMR Spectral Analysisjst.go.jp
While specific experimental ¹H NMR data for this compound is not extensively detailed in the reviewed literature, the expected proton signals can be predicted based on its structure. The molecule features distinct proton environments: two aromatic protons, a methoxy (B1213986) group, a methyl group, and an amino group.
The aromatic region would display two signals for the two non-equivalent aromatic protons. The proton at C3 would be a doublet, coupled to the proton at C5. The proton at C5 would also appear as a doublet, coupled to the proton at C3. The amino (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent. The methoxy (OCH₃) and methyl (CH₃) protons would each appear as sharp singlets, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C3-H) | ~6.8 - 7.2 | d |
| Aromatic H (C5-H) | ~7.0 - 7.4 | d |
| Amine (NH₂) | Variable (e.g., ~3.5 - 4.5) | br s |
| Methoxy (OCH₃) | ~3.8 | s |
| Methyl (CH₃) | ~2.2 | s |
Predicted values are based on standard substituent effects on a benzene (B151609) ring. d = doublet, s = singlet, br s = broad singlet.
Carbon (¹³C) NMR Chemical Shift Assignments
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH₂) | ~140 - 145 |
| C2 (-OCH₃) | ~148 - 153 |
| C3 | ~125 - 130 |
| C4 (-Br) | ~110 - 115 |
| C5 | ~130 - 135 |
| C6 (-CH₃) | ~120 - 125 |
| Methoxy (-OCH₃) | ~55 - 60 |
| Methyl (-CH₃) | ~15 - 20 |
Predicted values are based on standard substituent effects on a benzene ring.
Two-Dimensional NMR Techniques for Structural Confirmation
To unequivocally confirm the substitution pattern of this compound, two-dimensional (2D) NMR techniques are employed. nih.govnih.gov
COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (C3-H and C5-H), confirming their ortho relationship is not present and they are instead meta to each other.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals to their respective carbon signals in the aromatic region and for the methoxy and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methyl protons (H-C6) would show correlations to the aromatic carbons C1, C5, and C6, while the methoxy protons would show a correlation to C2. These correlations are crucial for piecing together the full molecular structure and confirming the placement of each substituent. youtube.com
The combination of these 2D NMR experiments provides an unambiguous assignment of all proton and carbon signals, leaving no doubt as to the compound's identity and structure. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its amine, methoxy, methyl, and substituted aromatic functionalities.
N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wikipedia.org The asymmetric stretching frequency (νₐₛ) and the symmetric stretching frequency (νₛ) of the amino group are sensitive to the electronic effects of substituents. nih.gov
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and methyl groups are found just below 3000 cm⁻¹.
C-O and C-N Vibrations: Strong absorptions corresponding to the C-O stretch of the aryl-alkyl ether (methoxy group) and the C-N stretch of the aromatic amine would be expected in the fingerprint region (1000-1300 cm⁻¹).
C-Br Vibration: The C-Br stretching vibration would be observed at a lower frequency, typically in the 500-650 cm⁻¹ range.
Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amine (-NH₂) | Asymmetric Stretch (νₐₛ) | 3450 - 3500 |
| Amine (-NH₂) | Symmetric Stretch (νₛ) | 3350 - 3420 |
| Amine (-NH₂) | Scissoring Bend (δ) | 1590 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching (in -OCH₃, -CH₃) | 2850 - 2970 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Aryl Ether (C-O) | Asymmetric Stretching | 1230 - 1270 |
| Aromatic Amine (C-N) | Stretching | 1250 - 1340 |
| Bromoalkane (C-Br) | Stretching | 500 - 650 |
Analysis of Hydrogen Bonding Interactionswikipedia.orgnih.gov
Hydrogen bonding plays a significant role in determining the physical properties and spectral characteristics of anilines. The amino group (-NH₂) in this compound can act as a hydrogen bond donor.
In the solid state, aniline (B41778) derivatives are known to form intermolecular hydrogen bonds (N-H···N), which can lead to the appearance of multiple, often broadened, absorption bands for the amino group in the IR spectrum. nih.gov The presence of bulky ortho substituents, such as the methyl and methoxy groups in this molecule, may introduce steric hindrance that influences the geometry and strength of these intermolecular interactions compared to less substituted anilines.
Furthermore, the nitrogen lone pair in aromatic amines is partially delocalized into the benzene ring, which reduces its basicity and its ability to act as a hydrogen bond acceptor. wikipedia.org The solvent environment can also significantly impact hydrogen bonding. In non-polar solvents, intermolecular hydrogen bonds between aniline molecules may be weak, while in proton-accepting solvents, solute-solvent hydrogen bonds will dominate. nih.gov The analysis of the N-H stretching region in the IR spectrum under various conditions (solid-state vs. solution, concentrated vs. dilute) can therefore provide deep insights into the hydrogen bonding interactions governing the molecular assembly. youtube.comnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-resolution mass spectrometry (HRMS) provides the high-accuracy mass measurement necessary to determine the elemental composition of a molecule. While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, its use in synthetic procedures is documented. For instance, in the synthesis of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) activators, this compound was used as a starting material, and HRMS was employed to confirm the mass of the final products. morawa.at
Theoretical calculations can predict the expected mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification in complex mixtures. These predictions, often based on computational models, provide a valuable reference for experimental analysis.
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 216.00186 | 136.9 |
| [M+Na]⁺ | 237.98380 | 149.4 |
| [M-H]⁻ | 213.98730 | 143.4 |
| [M+NH₄]⁺ | 233.02840 | 159.2 |
| [M+K]⁺ | 253.95774 | 138.5 |
| [M+H-H₂O]⁺ | 197.99184 | 136.7 |
| [M+HCOO]⁻ | 259.99278 | 159.5 |
| [M+CH₃COO]⁻ | 274.00843 | 188.1 |
| [M+Na-2H]⁻ | 235.96925 | 143.6 |
| [M]⁺ | 214.99403 | 155.6 |
| [M]⁻ | 214.99513 | 155.6 |
| Data sourced from computational predictions. uni.lu |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structures of closely related substituted anilines, such as 4-bromo-2,6-dimethylaniline, have been determined. nih.govresearchgate.net These structures provide a basis for understanding the potential solid-state behavior of the target compound.
In the case of 4-bromo-2,6-dimethylaniline, the asymmetric unit contains two independent molecules. nih.govresearchgate.net The bromine, nitrogen, and methyl carbon atoms are essentially coplanar with the benzene ring. nih.govresearchgate.net This planarity is a common feature in many substituted anilines.
Computational Chemistry and Theoretical Studies on 4 Bromo 2 Methoxy 6 Methylaniline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting molecular properties by approximating the solutions to the Schrödinger equation based on the molecule's electron density. For complex substituted anilines, DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to elucidate electronic structure, reactivity, and spectroscopic properties. globalresearchonline.netmaterialsciencejournal.org The inclusion of substituents like bromine, a methoxy (B1213986) group, and a methyl group on the aniline (B41778) ring introduces significant electronic and steric perturbations, which DFT can model effectively. globalresearchonline.net These calculations form the basis for a deeper understanding of the molecule's geometry, orbital energies, and reactive sites.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the energy minimum on the potential energy surface. For 4-Bromo-2-methoxy-6-methylaniline, the key structural parameters include the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups relative to the benzene (B151609) ring.
The introduction of substituents is known to cause variations in the molecular charge distribution and geometry. globalresearchonline.net The steric hindrance between the ortho-substituents (methoxy and methyl groups) and the amino group can lead to a non-planar geometry for the amino group and distortions in the benzene ring from a perfect hexagon. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can precisely quantify these structural parameters. globalresearchonline.net
Below is an illustrative table of selected optimized geometric parameters for a substituted aniline, based on data from analogous compounds.
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length (Å) | C-NH2 | ~1.40 Å |
| Bond Length (Å) | C-Br | ~1.91 Å |
| Bond Length (Å) | C-OCH3 | ~1.37 Å |
| Bond Length (Å) | C-CH3 | ~1.51 Å |
| Bond Angle (°) | C-C-N | ~121° |
| Bond Angle (°) | C-C-Br | ~119° |
| Dihedral Angle (°) | C-C-N-H | ~35-45° |
Note: These values are representative and are based on computational studies of similar substituted anilines. The exact values for this compound would require a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. In this compound, the electron-donating amino, methoxy, and methyl groups would raise the energy of the HOMO, while the electron-withdrawing (by induction) and bulky bromo group would influence both HOMO and LUMO energies. DFT calculations can provide precise energy values for these orbitals.
| Molecular Orbital | Expected Energy (eV) |
|---|---|
| HOMO | ~ -5.5 eV |
| LUMO | ~ -0.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |
Note: The energy values are illustrative, based on typical DFT results for similar aromatic amines. The HOMO is expected to be delocalized over the aniline ring and the amino group, while the LUMO is typically a π orbital of the aromatic ring.*
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic interaction. The hydrogen atoms of the amino group and the area around the bromine atom would likely exhibit a positive or near-neutral potential, indicating their lower susceptibility to nucleophilic attack.
While MEP maps provide a qualitative picture, Fukui function analysis offers a quantitative method to identify reactive sites within a molecule based on DFT. wikipedia.orgresearchgate.net The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By calculating condensed Fukui functions for each atom, one can predict the most likely sites for:
Nucleophilic attack (ƒ+) : Where an electron is added.
Electrophilic attack (ƒ-) : Where an electron is removed.
Radical attack (ƒ0) : The average of the two.
For this compound, Fukui analysis would likely identify the nitrogen atom of the amino group as a primary site for electrophilic attack (high ƒ- value). The carbon atoms on the ring ortho and para to the powerful amino-directing group, which are not already substituted, would also show reactivity. This analysis provides a more nuanced view of local reactivity than MEP alone and is crucial for predicting regioselectivity in chemical reactions. rsc.orgscm.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg). These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies its significance.
Theoretical Vibrational Spectroscopy (IR and Raman) and Comparison with Experimental Data
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry using DFT, one can obtain the harmonic vibrational frequencies and their corresponding intensities. globalresearchonline.net These calculated frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity. core.ac.uk Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. globalresearchonline.net
A comparison between the scaled theoretical spectrum and the experimental FT-IR and FT-Raman spectra allows for a confident assignment of the observed vibrational bands to specific molecular motions, such as N-H stretching, C-Br stretching, C-O-C asymmetric stretching, and various ring deformation modes. materialsciencejournal.org
Below is a table showing representative vibrational modes and their expected frequencies for a substituted aniline.
| Assignment (Vibrational Mode) | Expected Scaled Theoretical Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | ~3455 |
| N-H Symmetric Stretch | ~3360 | ~3365 |
| C-H Stretch (Aromatic) | ~3050 | ~3055 |
| C-H Stretch (Methyl) | ~2940 | ~2945 |
| C=C Stretch (Ring) | ~1610 | ~1615 |
| N-H Scissoring | ~1580 | ~1585 |
| C-N Stretch | ~1270 | ~1275 |
| C-O Asymmetric Stretch | ~1250 | ~1255 |
| C-Br Stretch | ~630 | ~635 |
Note: Frequencies are illustrative and based on studies of similar molecules like 4-chloro-2-bromoaniline. globalresearchonline.net The exact correlation depends on the specific computational method and experimental conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become an indispensable tool for structure elucidation and verification. nih.govrsc.org For this compound, these computational methods can predict the 1H and 13C NMR spectra, providing valuable data for its identification and characterization.
The primary method for these predictions is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. mdpi.com The process involves several steps:
The accuracy of these predictions can be very high, with modern DFT protocols approaching errors of less than 2.5 ppm for 13C and 0.15 ppm for 1H chemical shifts. nih.gov Factors such as conformational averaging and solvent effects can also be incorporated into the models to achieve results that are even closer to experimental values. nih.govacs.org
Illustrative Predicted 1H and 13C NMR Data for this compound
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| 1H | Aromatic H (C3) | ~6.8 - 7.0 | Ortho to Methoxy and Methyl groups |
| 1H | Aromatic H (C5) | ~7.1 - 7.3 | Ortho to Bromo group, Para to Methoxy group |
| 1H | NH2 | ~3.5 - 4.5 | Broad signal, dependent on solvent and concentration |
| 1H | OCH3 | ~3.8 - 3.9 | Typical methoxy chemical shift |
| 1H | CH3 | ~2.1 - 2.3 | Methyl group on aromatic ring |
| 13C | C1 (C-NH2) | ~140 - 145 | Attached to electron-donating NH2 |
| 13C | C2 (C-OCH3) | ~148 - 153 | Attached to electron-donating OCH3 |
| 13C | C3 | ~125 - 130 | Aromatic carbon |
| 13C | C4 (C-Br) | ~110 - 115 | Attached to electronegative Br |
| 13C | C5 | ~130 - 135 | Aromatic carbon |
| 13C | C6 (C-CH3) | ~120 - 125 | Attached to CH3 group |
| 13C | OCH3 | ~55 - 57 | Typical methoxy carbon shift |
| 13C | CH3 | ~17 - 19 | Typical methyl carbon shift |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Materials with significant non-linear optical (NLO) properties are crucial for developing advanced technologies in optoelectronics, such as optical switching and data storage. researchgate.net Computational chemistry provides a powerful framework for the theoretical evaluation and design of new NLO materials. acs.org The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β), which can be calculated using DFT methods. researchgate.net
The structure of this compound, featuring electron-donating groups (EDG) like -NH2 and -OCH3, and an electron-withdrawing group (EWG) like -Br, suggests potential for NLO activity. This "push-pull" system facilitates intramolecular charge transfer (ICT), a key requirement for a high NLO response. analis.com.my
Theoretical evaluation of NLO properties typically involves:
Although specific calculations for this compound are not published, studies on similar aniline derivatives show that DFT is a reliable tool for predicting NLO properties. bohrium.com An illustrative table below shows the kind of data a theoretical NLO evaluation would yield for this molecule.
Illustrative Theoretical NLO Data for this compound
| Parameter | Predicted Value (a.u.) | Significance |
|---|---|---|
| Dipole Moment (μ) | 2.5 - 4.0 D | Indicates the molecule's overall polarity. |
| Average Polarizability (<α>) | ~150 - 180 | Measures the ease of distortion of the electron cloud. |
| First Hyperpolarizability (βtot) | Significant, > Urea standard | Quantifies the second-order NLO response. A larger value is desirable. |
| EHOMO | ~ -5.5 eV | Energy of the highest occupied molecular orbital. |
| ELUMO | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | A smaller gap suggests easier electronic transitions and potentially higher NLO activity. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the detailed study of reaction pathways and the characterization of fleeting transition states that are difficult or impossible to observe experimentally. numberanalytics.commit.edu Using methods like DFT, chemists can model the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.net
For this compound, a key reaction of interest is electrophilic aromatic substitution. The existing substituents (-NH2, -OCH3, -CH3, -Br) direct the position of attack for an incoming electrophile. The amino and methoxy groups are strong activating, ortho-, para-directing groups, while the methyl group is weakly activating and the bromo group is deactivating but still ortho-, para-directing. byjus.com Modeling can predict the most likely site of substitution and the energy barriers involved.
The process of modeling a reaction pathway includes:
A computational study on the bromination of aniline demonstrated how DFT can be used to calculate the activation energies for mono- and di-bromination, revealing why one might be favored over the other under certain conditions. acs.org A similar approach could be applied to predict the outcome of further substitution on this compound. The table below illustrates a hypothetical reaction pathway for the nitration of this compound, a common electrophilic substitution reaction. youtube.com
Illustrative Modeled Pathway for Nitration of this compound
| Reaction Step | Structure | Calculated Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants | This compound + NO2+ | 0.0 | Starting materials for the reaction. |
| Transition State (TS) for C5 attack | σ-complex intermediate (Wheland intermediate) | ~15 - 20 | The activation energy barrier (ΔG‡) for the reaction. Attack at the C5 position is sterically less hindered and electronically favorable. |
| Product | 4-Bromo-2-methoxy-6-methyl-5-nitroaniline | -10 to -15 | The final, thermodynamically stable product. The reaction is predicted to be exothermic. |
Applications in the Synthesis of Complex Organic Molecules and Fine Chemicals
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Synthesis
The molecular framework of 4-bromo-2-methoxy-6-methylaniline is integral to the construction of various pharmaceutical intermediates and APIs. echemi.comguidechem.comeontrading.uk Its structure allows for strategic modifications, enabling the development of targeted therapeutic agents. The compound is utilized in multi-step synthetic pathways to produce complex molecules for medicinal chemistry research and drug discovery.
This compound is a documented precursor in the synthesis of several classes of biologically active compounds. Researchers have employed this intermediate to create novel molecules with potential therapeutic applications for a range of conditions, including metabolic disorders, hormone-dependent diseases, and inflammatory conditions.
Specific examples of its application include:
NAMPT Activators: It has been used as a starting material in the synthesis of potent and orally available NAMPT (Nicotinamide phosphoribosyltransferase) activators, which are investigated for their potential in addressing metabolic and age-related diseases. jst.go.jp
17β-HSD1 Inhibitors: The compound is a key intermediate in the synthesis of inhibitors for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in hormone-dependent diseases such as endometriosis. google.com
CRF1 Receptor Antagonists: A doctoral thesis on the creation of novel Corticotropin-releasing factor 1 (CRF1) receptor antagonists shows a synthetic scheme that utilizes this compound as a foundational reagent. nii.ac.jp
NLRP3 Inhibitors: Patent literature for fused bicyclic heteroaryl compounds useful as NLRP3 inhibitors, which are relevant for treating inflammatory diseases, lists this compound as a compound used in their synthesis. google.com
Metabotropic Glutamate Receptor Potentiators: The compound is also identified in patents for isoindolone compounds developed as potentiators for metabotropic glutamate receptors, which are targets for neurological and psychiatric disorders. google.com
| Therapeutic Target/Class | Therapeutic Area | Source |
|---|---|---|
| NAMPT Activators | Metabolic and Age-Related Diseases | jst.go.jp |
| 17β-HSD1 Inhibitors | Hormone-Dependent Diseases | google.com |
| CRF1 Receptor Antagonists | Stress-Related Disorders | nii.ac.jp |
| NLRP3 Inhibitors | Inflammatory Diseases | google.com |
| Metabotropic Glutamate Receptor Potentiators | Neurological/Psychiatric Disorders | google.com |
The utility of this compound extends to the creation of molecules designed to interact with specific biological pathways. For instance, its role in synthesizing inhibitors of 17β-HSD1 is part of a broader therapeutic strategy to modulate steroid hormone biosynthesis. google.com This field of research is closely linked to enzymes of the cytochrome P450 superfamily, such as aromatase, which is a key target for lowering estradiol levels in hormone-dependent cancers. google.com While the compound is used to create inhibitors for 17β-HSD1, the overarching goal of modulating steroid pathways often involves targeting multiple enzymes, including those in the cytochrome P450 family. google.com
Agrochemical Development (Pesticides, Herbicides)
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical industry. Patent literature demonstrates its use in the production of novel herbicides. Specifically, it has been used as a starting material in the synthesis of new ketone or oxime compounds that exhibit significant herbicidal activity. google.comgoogle.com A patented synthesis describes the conversion of this compound into 5-bromo-2-iodo-1-methoxy-3-methylbenzene, a subsequent intermediate for the final herbicidal compound. google.com This highlights its role in creating crop protection agents. google.com
Synthesis of Heterocyclic Compounds
The chemical structure of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. The amino group can participate in cyclization reactions, while the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions. smolecule.com Its application in pharmaceutical development has led to the creation of several important heterocyclic scaffolds.
Examples include:
Benzoxazoles: Used in the synthesis of 2-aryl-1,3-benzoxazole derivatives that function as NAMPT activators. jst.go.jp
Benzimidazoles: Employed as a key building block for novel CRF1 receptor antagonists featuring a benzimidazole core. nii.ac.jp
Morpholines and Thiomorpholines: The compound is listed in patents for substituted morpholine and thiomorpholine derivatives, indicating its utility for this class of heterocycles. google.com
| Heterocyclic Class | Application/Target | Source |
|---|---|---|
| Benzoxazole | NAMPT Activators | jst.go.jp |
| Benzimidazole | CRF1 Receptor Antagonists | nii.ac.jp |
| Morpholine/Thiomorpholine | Pharmaceutical Derivatives | google.com |
While this compound is a versatile precursor for many heterocyclic systems, its specific application as a direct starting material for the synthesis of indole derivatives is not prominently detailed in the reviewed scientific and patent literature.
Similarly, the direct use of this compound in established carbazole (B46965) formation reactions is not widely documented in the available literature. Synthetic routes to carbazoles typically involve different precursors and cyclization strategies.
Other Nitrogen-Containing Heterocycles
The sterically hindered and electronically distinct nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its functional groups—the primary amine, the bromo group, and the electron-donating methoxy (B1213986) and methyl groups—provide multiple reaction sites for constructing complex molecular architectures. This compound can participate in various cyclization and coupling reactions to form fused heterocyclic systems, which are core structures in many biologically active molecules.
Prominent examples of heterocycles synthesized from substituted anilines include quinazolines and acridones. Quinazolines, which are bicyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, exhibit a wide range of biological activities and are prevalent in medicinal chemistry. nih.gov The synthesis of quinazolines can be achieved through transition metal-catalyzed reactions, such as those involving palladium or copper, which facilitate the cyclization of anilines with other reagents. nih.govorganic-chemistry.org For instance, a common strategy involves the reaction of a 2-aminobenzylamine derivative with an aldehyde or nitrile, a pathway where this compound could serve as a foundational building block after appropriate modification. organic-chemistry.org
Acridone alkaloids represent another class of heterocyclic compounds accessible from aniline (B41778) precursors. The synthesis of the acridone core often involves the condensation of an anthranilic acid derivative with a substituted phenol or a related cyclization strategy. nih.gov Modern synthetic methods, such as the Ullmann condensation or Buchwald-Hartwig amination, allow for the coupling of anilines with aryl halides, which can be followed by an intramolecular cyclization to form the tricyclic acridone skeleton. wikipedia.orgwikipedia.org The substituents on the this compound ring would be incorporated into the final acridone structure, influencing its chemical properties and biological activity.
The following table summarizes general synthetic strategies for these heterocycles where a substituted aniline like this compound could be a key starting material.
| Heterocycle | General Synthetic Approach | Catalyst/Reagents Example | Reference |
| Quinazolines | Transition metal-catalyzed N-hetero-cyclization of a 2-nitrobenzaldehyde derivative with an amine source. | Pd(PPh₃)Cl₂ | nih.gov |
| Copper-catalyzed reaction of 2-bromobenzonitriles with amidines. | CuI | organic-chemistry.org | |
| Acridones | Ullmann condensation followed by intramolecular cyclization. | Copper salts | nih.govwikipedia.org |
| Friedel–Crafts reaction of electron-rich arenes under acidic conditions. | Strong acids | nih.gov |
Precursors for Dye and Pigment Synthesis
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments. wikipedia.org The amino group on the aromatic ring is readily converted into a diazonium salt, which can then undergo azo coupling reactions with electron-rich coupling partners like phenols or other anilines to form brightly colored azo compounds. This compound, with its specific substitution pattern, serves as a valuable precursor for creating dyes with tailored properties.
The substituents on the aniline ring play a crucial role in determining the final color and fastness properties of the dye. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can intensify the color (a bathochromic shift). The bromo (-Br) atom is an electron-withdrawing group and can also influence the shade and improve the lightfastness of the dye. Azo compounds derived from bromoanilines have been used to create disperse dyes for synthetic fabrics like polyester. researchgate.net
For example, the synthesis of the historical pigment Tyrian purple (6,6′-dibromoindigo) involves precursors derived from substituted anilines. nih.govmdpi.com While not a direct precursor, the synthesis of key intermediates for such complex dyes often starts from compounds like 4-bromo-2-methylaniline (B145978) or 4-bromo-2-nitrobenzaldehyde, highlighting the importance of the bromo-aniline scaffold in pigment chemistry. nih.govmdpi.com The general process for creating an azo dye from this compound would involve the following steps:
Diazotization: The primary amino group of this compound is reacted with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component (e.g., a substituted phenol or aniline) to form the final azo dye. The position of the coupling reaction is directed by the activating groups on the coupling partner.
Advanced Materials Science Applications
Substituted anilines are increasingly explored for their potential in materials science, particularly in the development of functional organic materials. The compound this compound possesses a unique combination of functional groups that makes it an attractive monomer or intermediate for creating advanced materials with specific electronic and physical properties. Aromatic compounds containing both amino and halogen groups are recognized as intermediates for materials such as aromatic conductive polymers. researchgate.net
Development of Specialty Polymers and Coatings
The primary amine group of this compound allows it to undergo polymerization, most notably to form derivatives of polyaniline. Polyaniline is a well-known conducting polymer, but its practical application is often limited by poor solubility and processability. By incorporating substituents onto the aniline monomer, these properties can be significantly improved.
The methoxy and methyl groups on the this compound ring can enhance the solubility of the resulting polymer in common organic solvents, making it easier to process into thin films and coatings. The bulky nature of these groups can also influence the polymer chain packing, affecting its morphological and electronic properties. Furthermore, the bromine atom provides a reactive site for post-polymerization modification. This allows for the grafting of other functional groups or cross-linking of the polymer chains, enabling the creation of specialty polymers and coatings with tailored properties such as enhanced thermal stability, specific sensor capabilities, or improved adhesion.
Contributions to Conductive Materials Research
The primary application of aniline derivatives in materials science is in the field of conductive materials. researchgate.net Oxidative polymerization of anilines leads to the formation of polyaniline, a polymer with a conjugated π-electron system that can be doped to achieve high electrical conductivity.
The electronic properties of the substituents on the aniline ring directly impact the conductivity of the final polymer. The electron-donating methoxy and methyl groups on this compound can increase the electron density of the polymer backbone, which can affect its oxidation potential and conductivity. The bromine atom, being electron-withdrawing, also modulates the electronic structure. This precise control over the electronic properties through monomer design is a key aspect of research into new conductive organic materials. The presence of the bromo group is particularly advantageous as it allows for further functionalization through cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination, potentially leading to the development of more complex, multi-functional conductive materials. wikipedia.orgwikipedia.org
| Substituent Group | Potential Influence on Polymer Properties |
| -OCH₃ (Methoxy) | Increases solubility, modifies electronic properties (electron-donating). |
| -CH₃ (Methyl) | Increases solubility, provides steric effects influencing chain packing. |
| -Br (Bromo) | Modulates electronic properties (electron-withdrawing), provides a site for post-polymerization functionalization and cross-linking. researchgate.net |
| -NH₂ (Amino) | Enables polymerization to form the polyaniline backbone. wikipedia.org |
Environmental Fate and Degradation Studies of Substituted Anilines
Photodegradation Pathways and Mechanisms
No studies were found that investigated the breakdown of 4-Bromo-2-methoxy-6-methylaniline under the influence of light. Research into the photodegradation of other aniline (B41778) derivatives suggests that factors such as the presence of photosensitizers and the specific substituents on the aniline ring can influence the rate and byproducts of degradation. researchgate.netnih.gov However, without specific experimental data for this compound, its susceptibility to photodegradation and the potential resulting photoproducts remain unknown.
Biodegradation Studies in Aquatic and Soil Environments
There is a lack of research on the biodegradation of this compound by microorganisms in water or soil. Studies on other anilines have shown that biodegradability can be highly variable and dependent on the specific microbial communities present and the environmental conditions. nih.govnih.gov The presence of halogen atoms, such as bromine, can sometimes hinder microbial degradation. rsc.orgresearchgate.net Without dedicated studies, it is not possible to determine if this compound would be readily biodegraded or persist in these environments.
Persistence and Bioaccumulation Potential Assessment
No data is available to assess the persistence or bioaccumulation potential of this compound. Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which it builds up in organisms. Halogenated organic compounds, as a class, are known to have a potential for persistence and bioaccumulation, but this is highly dependent on the specific structure of the molecule. chromatographyonline.comnih.gov An assessment for this compound would require experimental data on its partitioning behavior and degradation rates.
Advanced Analytical Methodologies for Research on 4 Bromo 2 Methoxy 6 Methylaniline
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity evaluation of 4-Bromo-2-methoxy-6-methylaniline. The choice of technique depends on the specific requirements of the analysis, such as the speed of analysis or the volatility of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile, thermally labile compounds like this compound. A reverse-phase (RP) approach is typically the most effective for this type of analyte.
Method development for this compound would involve the systematic optimization of several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. A common starting point for substituted anilines is a C18 column, which provides excellent hydrophobic retention. sigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sigmaaldrich.comsielc.com The pH of the aqueous phase can be adjusted to control the ionization state of the amine group, thereby influencing its retention. For instance, a slightly acidic mobile phase (e.g., using phosphoric acid or formic acid) can ensure the amine is in its protonated form, which can lead to better peak shape on some stationary phases. sielc.comsielc.com
A typical HPLC method for the analysis of a compound like this compound would be developed and validated for parameters such as linearity, accuracy, and precision. rsc.org
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size sigmaaldrich.com |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid sielc.comsielc.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 30 °C sigmaaldrich.comnih.gov |
| Detection | UV at 254 nm sigmaaldrich.com |
| Injection Volume | 10 µL nih.gov |
This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for structurally similar aniline (B41778) homologs.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its polar amine group, has low volatility and is prone to adsorption on GC columns, leading to poor peak shape and potential sample loss. libretexts.org To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. libretexts.orgresearch-solution.com
Common derivatization methods for amines include acylation and silylation. libretexts.orgresearchgate.net
Acylation: This involves reacting the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. This process replaces the active hydrogen on the nitrogen atom with an acyl group, reducing polarity and increasing volatility. gcms.cz Fluorinated derivatives also significantly enhance the sensitivity of detection by an electron capture detector (ECD) or can provide characteristic fragmentation patterns in mass spectrometry. libretexts.org
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. libretexts.org The resulting TMS derivative is significantly more volatile and less polar. gcms.cz
Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions, offering a high degree of specificity.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. researchgate.net This technology allows for much faster analysis times and greater resolution and sensitivity compared to traditional HPLC. researchgate.netwaters.com For the analysis of this compound, a UPLC method could reduce analysis time from over 10 minutes to just a few minutes, significantly increasing sample throughput. waters.com
The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the smaller particle size. The enhanced resolution of UPLC is particularly beneficial for impurity profiling, where it can separate closely eluting minor components from the main analyte peak. researchgate.net UPLC systems are often coupled with mass spectrometry (UPLC-MS) to provide rapid and sensitive identification and quantification. nih.gov
Table 2: Representative UPLC Method Parameters for Rapid Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 95% B over 2 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm / MS-ESI+ |
| Injection Volume | 1 µL |
This table illustrates a potential UPLC method, demonstrating the typical conditions used for rapid analysis of aromatic amines.
Quantitative Analysis Methods for Reaction Monitoring
HPLC is an excellent tool for monitoring the progress of a chemical reaction that produces or consumes this compound. acs.org By taking aliquots from the reaction mixture at various time points and analyzing them, it is possible to determine the concentration of reactants, intermediates, and the final product.
For quantitative analysis, a calibration curve must first be established. This is done by preparing a series of standard solutions of this compound at known concentrations and injecting them into the HPLC system. The peak area for each standard is then plotted against its concentration to generate a linear regression curve. The concentration of the analyte in the reaction samples can then be calculated from their measured peak areas using this calibration curve.
This approach allows for the determination of reaction kinetics, yield, and the point at which the reaction has reached completion. For example, in the synthesis of a related compound, HPLC was used to determine the yield of the dibromination of aniline. acs.org The accuracy of the method is typically confirmed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. rsc.org
Trace Analysis and Impurity Profiling
Ensuring the purity of a chemical compound is critical, particularly if it is intended for use in applications like pharmaceutical synthesis. Trace analysis focuses on the detection and quantification of impurities at very low levels (e.g., parts per million or parts per billion). intertek.comnih.gov Impurities can arise from starting materials, side reactions, or degradation of the product.
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art technique for this purpose. coresta.org Its high sensitivity and selectivity allow for the detection of impurities even when they are present in minute quantities. shimadzu.it The process of impurity profiling involves identifying and quantifying all the impurities present in a sample.
For this compound, potential impurities could include isomers, starting materials from its synthesis (e.g., 2-methoxy-6-methylaniline), or by-products from side reactions (e.g., di-brominated species). A comprehensive impurity profiling study would involve developing a UPLC-MS method capable of separating all potential and actual impurities from the main compound. The mass spectrometer would then be used to identify these impurities based on their mass and fragmentation patterns. This detailed analysis provides a complete picture of the compound's purity. chemicalbook.com
Q & A
Q. What are the established synthetic routes for 4-Bromo-2-methoxy-6-methylaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:
- Nitration and Bromination : Starting with 2-methoxy-6-methylaniline, nitration introduces a nitro group, followed by bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in acetic acid. Selective bromination at the para position to the methoxy group is achieved under controlled temperatures (0–5°C) .
- Reductive Amination : For intermediates requiring protection, Boc (tert-butoxycarbonyl) groups are used to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) yields the final product .
Optimization Tips : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of brominating agents) to maximize yield.
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) due to the compound’s moderate solubility in polar solvents. Cooling to –20°C enhances crystal formation .
- Column Chromatography : Employ silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (9:1 to 4:1). Collect fractions and analyze purity via NMR or GC-MS .
Critical Note : Pre-purify crude products via acid-base extraction (e.g., 1M HCl wash to remove unreacted amines) before chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methoxy (–OCH₃, δ ~3.8 ppm), and methyl (–CH₃, δ ~2.3 ppm).
- ¹³C NMR : Confirm bromine substitution via deshielded carbons (C-Br, δ ~115 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 230.0 (calculated for C₈H₁₀BrNO) .
- X-ray Crystallography : For structural confirmation, use SHELX software for refinement. Single crystals are grown via slow evaporation of DCM/hexane solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer :
- Advanced NMR Techniques : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of methoxy and methyl groups .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O–) to simplify splitting patterns in crowded regions .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
Methodological Answer :
- Directing Groups : The methoxy group (–OCH₃) acts as an ortho/para director, while bromine (–Br) deactivates the ring. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at the para position relative to –OCH₃ .
- Temperature Control : Lower temperatures (e.g., –10°C) favor kinetic control, reducing undesired meta products.
- Protection/Deprotection : Temporarily protect the amine (–NH₂) with acetyl groups to prevent competing reactions during bromination .
Q. How does this compound behave under varying pH and thermal conditions, and how can stability be enhanced?
Methodological Answer :
- pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7). Avoid strong bases (pH >10) to prevent demethylation of the methoxy group .
- Thermal Stability : Decomposition occurs above 150°C. Store at 0–6°C under argon to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in long-term storage .
- Light Sensitivity : Protect from UV exposure by using amber glassware or light-resistant containers .
Q. What are the applications of this compound in cross-coupling reactions for synthesizing complex heterocycles?
Methodological Answer :
- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives. Optimize with K₂CO₃ in DMF/H₂O (3:1) at 80°C .
- Buchwald-Hartwig Amination : Couple with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to introduce nitrogen-containing substituents. Ideal for synthesizing quinoline analogs .
Key Considerations : Monitor palladium residues via ICP-MS and remove them via activated charcoal filtration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
